Salbutamon

Vue d'ensemble

Description

Salbutamol, also known as albuterol, is a β2-adrenoceptive receptor stimulant that exhibits pharmacological actions which are reduced or abolished by β-receptor antagonists. It is primarily used as a bronchodilator in the treatment of reversible obstructive airways disease, such as asthma . Salbutamol has been found to be effective in preventing bronchospasm with a longer duration of action compared to other bronchodilators like isoprenaline and orciprenaline . It is also known for its selective action, having minimal cardiac stimulant effects at therapeutic doses .

Synthesis Analysis

The asymmetric synthesis of (R)-salbutamol, the active enantiomer, has been achieved using a chiral acyl anion equivalent, (1R,3R)-1,3-dithiane 1,3-dioxide. This method allows for high stereocontrol and yields the target compound with high enantiomeric excess . This synthesis approach is significant as the (R)-enantiomer is predominantly responsible for the drug's therapeutic effects .

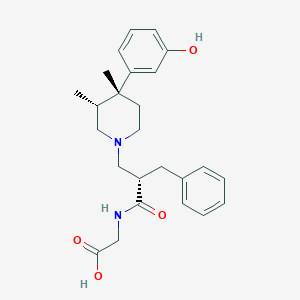

Molecular Structure Analysis

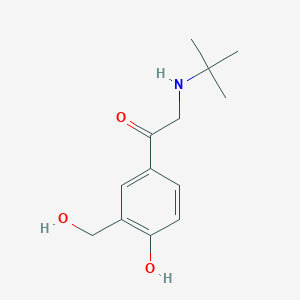

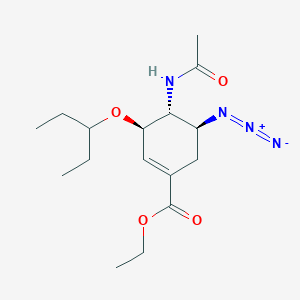

Salbutamol's molecular structure includes a phenethylamine skeleton, which is common to many sympathomimetic drugs. The structure contains an aromatic ring with an ethanolamine side chain, making it a relatively selective β2-Adrenoreceptor stimulant . The molecular chirality of salbutamol is important for its pharmacological activity, with the (R)-enantiomer being the more active form .

Chemical Reactions Analysis

Salbutamol undergoes various chemical reactions in the body, including metabolism and excretion. The pharmacokinetics of salbutamol enantiomers have been studied, revealing that the (R)-enantiomer undergoes faster metabolism than the (S)-enantiomer, resulting in a lower bioavailability of the active form when administered orally . Additionally, salbutamol can degrade upon exposure to UVB light, forming products that absorb light at longer wavelengths .

Physical and Chemical Properties Analysis

Salbutamol's physical and chemical properties include its bronchodilator activity, which is rapid and potent, with minor inotropic or chronotropic effects at therapeutic doses. It is sensitive to UVB light absorption and has different photophysical and photochemical properties depending on its protonation state . The drug is generally well-tolerated, with side effects such as tremor, tachycardia, and hypokalaemia being dose-related . Salbutamol's efficacy and safety profile have made it a first-choice treatment in reversible obstructive airways disease for nearly two decades .

Relevant Case Studies

Clinical studies have confirmed the bronchodilatory efficacy of salbutamol in various forms of asthma, including severe acute, childhood, and exercise-induced asthma. It has been shown to be at least as effective, if not more, than most currently available bronchodilators . Human pharmacological studies have demonstrated that salbutamol is free from cardiac stimulant effects in doses necessary for bronchodilation, and it has been significantly more effective than orciprenaline sulphate in improving ventilatory function in asthmatic patients . Additionally, the enantioselective disposition of salbutamol has been investigated, highlighting the differences in pharmacokinetics between its enantiomers .

Applications De Recherche Scientifique

Photophysical and Photochemical Properties in Aqueous Solutions

Salbutamol, a β(2)-adrenergic receptor agonist, shows sensitivity to UVB light absorption in pH ranges from 3 to 12. This results in photodegradation, forming products that absorb light at longer wavelengths than the parent compound. The deprotonated species of Salbutamol is more photo-active than the protonated species, with implications for its environmental impact and degradation in natural water systems (Dodson et al., 2011).

Salbutamol Detection and Monitoring

Several studies have focused on developing sensitive methods for detecting Salbutamol. For example, a high-sensitive impedimetric salbutamol immunosensor based on gold nanostructure-deposited screen-printed carbon electrodes was created for detecting Salbutamol in various samples, including diluted serum samples (Lin et al., 2016). Another study developed a sensitive direct competitive ELISA to investigate Salbutamol residue levels in human urine, highlighting the need for monitoring its presence in biological systems (Lei et al., 2015).

Investigating Interaction Mechanisms

A study examined the interaction mechanism between Salbutamol and human serum albumin through multispectral methods and molecular docking. This research is crucial for understanding how Salbutamol interacts with proteins in the human body (Zhao et al., 2020).

Salbutamol in Animal Agriculture

Salbutamol's use in animal agriculture and its potential effects on animals and humans consuming these products have been a research focus. Studies have been conducted on the effects of Salbutamol on the behavior and physiology of finishing pigs (Marchant-Forde et al., 2008), and on the development of methods for detecting Salbutamol residues in pig tissues (Fan et al., 2015).

Potential Therapeutic Applications

Salbutamol has been explored for potential therapeutic applications beyond its primary use. For instance, its potential as add-on therapy for multiple sclerosis due to its immunomodulatory properties has been studied (Makhlouf et al., 2002). Additionally, Salbutamol's effects on congenital myasthenic syndrome due to DOK7 mutation were investigated, showing its effectiveness in this context (Lorenzoni et al., 2013).

Safety And Hazards

Salbutamol is generally safe for use but it has some side effects. Common side effects include shakiness, headache, fast heart rate, dizziness, and feeling anxious . Serious side effects may include worsening bronchospasm, irregular heartbeat, and low blood potassium levels . If your breathing suddenly becomes more difficult after using salbutamol, contact your healthcare provider immediately . If you need to use this medication more frequently than usual, this can be a sign that your breathing condition is getting worse .

Orientations Futures

Salbutamol is an essential medication in the management of respiratory conditions such as asthma and COPD. By understanding their uses, dosage, potential side effects, and safety considerations, patients and healthcare professionals can make informed decisions regarding their therapy . It is crucial to follow the recommended dosage and administration instructions, monitor treatment response, and be aware of potential interactions or precautions .

Propriétés

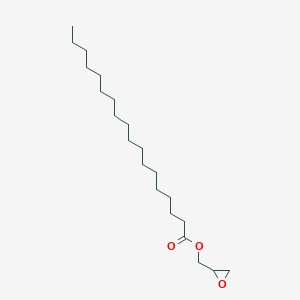

IUPAC Name |

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,14-16H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJAFZHZZCVHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166095 | |

| Record name | Salbutamon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salbutamon | |

CAS RN |

156547-62-5 | |

| Record name | Salbutamon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salbutamon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALBUTAMON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0IO19163J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)